Scientific Field: Materials Science
Application Summary: Undecyl disulfide is used as a surfactant in the solvothermal synthesis of mono-dispersed molybdenum disulfide solid spheres. These spheres have diameters ranging from 0.5 to 2 μm .
Experimental Procedure: The synthesis is carried out using a homemade quaternary ammonium salt of 2-undecyl-1-dithioureido-ethyl-imidazoline (SUDEI) as a surfactant . The resulting solid spheres are characterized by transmission electron microscopy (TEM), scanning electron microscopy (SEM), X-ray diffraction (XRD), and X-ray photoelectron spectroscopy (XPS) .
Results: The synthesized molybdenum disulfide solid spheres have numerous applications such as a catalyst for an electrode in high-energy density batteries, an intercalation host to form new materials, and a solid lubricant for high vacuum applications .
Scientific Field: Polymer Chemistry
Application Summary: Undecyl disulfide is used in the synthesis of degradable polyolefins. Disulfide bonds are dynamic covalent bonds, which are easy to cleave and reform upon chemical stimulus .
Experimental Procedure: The synthesis involves the copolymerization of diallyl disulfide with cyclooctene using the second-generation Grubbs catalyst under mild conditions . This allows for the synthesis of copolymers with adjustable disulfide content ranging from 0.7 to 8.5 mol% .
Results: The resulting polyolefins with disulfide insertion retain excellent thermal processability and exhibit degradability . Treatment of the copolymer (8.5 mol% disulfide content) with tri-n-butylphosphine resulted in a significant reduction in molecular weight from 5.8 kg·mol −1 to 1.6 kg·mol −1 .
Scientific Field: Environmental Science
Application Summary: Undecyl disulfide is used in the synthesis of a composite material for wastewater treatment. This composite material is capable of removing organic dyes from solution through both adsorption and photocatalytic degradation .
Experimental Procedure: The composite material is created by combining reduced graphene oxide aerogel, titanium dioxide, and molybdenum disulfide .
Results: The composite material shows potential for application in wastewater treatment .
Scientific Field: Chemical Science
Application Summary: Undecyl disulfide is used in the formation of plexcitonic antenna complexes, which are inspired by photosynthetic light-harvesting complexes . These complexes are formed by attaching chlorophylls to poly (cysteine methacrylate) (PCysMA) scaffolds grown by atom-transfer radical polymerisation from gold nanostructure arrays .
Experimental Procedure: The synthesis involves the attachment of chlorophylls to PCysMA scaffolds grown by atom-transfer radical polymerisation from gold nanostructure arrays .
Results: These plexcitonic antenna complexes display pH- and temperature-responsiveness, facilitating active control of plasmon–exciton coupling . They may offer a versatile route to programmable molecular photonic materials .
Scientific Field: Colloid and Polymer Science
Application Summary: Undecyl disulfide is used in the synthesis of redox-responsive block copolymer micelles . These micelles have been studied extensively as drug carriers .
Experimental Procedure: The synthesis involves the copolymerization of diallyl disulfide with cyclooctene using the second-generation Grubbs catalyst under mild conditions .
Results: The resulting micelles present more significant variations under redox condition in comparison with (mPEG-PCL-S)2 micelles . The DOX released faster and more from diselenide micelles than disulfide micelles .
Application Summary: Undecyl disulfide is used as an ATRP initiator commonly used to functionalize noble metal surfaces, and in the preparation of polymer brushes and biodegradable hydrogels .
Experimental Procedure: The synthesis involves the use of Undecyl disulfide as an ATRP initiator .
Results: The resulting polymers can be used to introduce a temperature and light sensitive cleavable region into the polymer .
Undecyl disulfide is an organosulfur compound characterized by the presence of a disulfide bond (-S-S-) linking two undecyl groups (C11H23). This compound is notable for its unique structural properties, which influence its chemical reactivity and biological activity. The molecular formula of undecyl disulfide is C22H46S2, and it is commonly used in various chemical and biological applications due to its ability to participate in redox reactions and its role as a precursor in the synthesis of other organosulfur compounds.
Research indicates that undecyl disulfide exhibits significant biological activity. It has been studied for its potential antimicrobial properties, as well as its role in modulating cellular processes through redox signaling. The presence of sulfur atoms allows this compound to interact with various biological molecules, potentially influencing enzyme activity and cellular signaling pathways. Specific studies have highlighted its effectiveness against certain bacterial strains, suggesting potential applications in pharmaceutical formulations .
The synthesis of undecyl disulfide can be achieved through several methods:
Undecyl disulfide finds applications across various fields:
Studies on the interactions of undecyl disulfide with biological systems have revealed its potential as a modulator of redox states within cells. Research indicates that it can influence the activity of various enzymes involved in metabolic processes. Additionally, interaction studies suggest that undecyl disulfide may enhance the efficacy of certain drugs when used in combination therapies, particularly those targeting oxidative stress-related conditions .
Several compounds share structural similarities with undecyl disulfide. Here are some notable examples:
Undecyl disulfide's uniqueness lies in its balance between hydrophobicity due to the long undecyl chains and reactivity provided by the disulfide bond. This combination allows it to function effectively in both biological systems and synthetic applications, making it a versatile compound in research and industry.
Irritant